molecular formula C16H18N2O4S B3213418 N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-methylsulfonylbenzamide CAS No. 1118826-65-5

N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-methylsulfonylbenzamide

Cat. No.: B3213418
CAS No.: 1118826-65-5
M. Wt: 334.4
InChI Key: UHWFZLVPFXXQGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4,6-Dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-methylsulfonylbenzamide is a synthetic benzamide derivative featuring a 4,6-dimethyl-2-oxo-1H-pyridin-3-ylmethyl core linked to a benzamide scaffold substituted with a methylsulfonyl group at the 3-position. This structural motif is shared with several pharmacologically active compounds, particularly enhancer of zeste homolog 2 (EZH2) inhibitors. The methylsulfonyl group is a polar, electron-withdrawing substituent that may influence binding affinity, metabolic stability, and solubility compared to analogs with alternative substituents.

Properties

IUPAC Name

N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-methylsulfonylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S/c1-10-7-11(2)18-16(20)14(10)9-17-15(19)12-5-4-6-13(8-12)23(3,21)22/h4-8H,9H2,1-3H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHWFZLVPFXXQGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1)CNC(=O)C2=CC(=CC=C2)S(=O)(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-methylsulfonylbenzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyridine ring, followed by the introduction of the dimethyl and oxo groups. The benzamide moiety is then attached through a series of condensation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-methylsulfonylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, leading to a diverse range of derivatives .

Scientific Research Applications

Anticancer Properties

Research indicates that N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-methylsulfonylbenzamide exhibits promising anticancer activity. It has been identified as a potential inhibitor of histone methyltransferases (HMTs), which play a crucial role in the regulation of gene expression and are implicated in cancer progression. For instance, studies have shown that compounds similar to this benzamide can effectively inhibit the growth of various cancer cell lines by targeting specific HMTs, leading to apoptosis and reduced tumor growth .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. In preclinical models, it has demonstrated the ability to protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism is thought to involve modulation of signaling pathways associated with cell survival and inflammation .

Anti-inflammatory Activity

This compound has shown anti-inflammatory effects in various studies. It appears to inhibit the production of pro-inflammatory cytokines and mediators, which could make it beneficial in treating conditions like rheumatoid arthritis and other inflammatory disorders .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest that it possesses activity against several bacterial strains, making it a candidate for further development as an antibiotic agent .

Synthesis of Novel Materials

In material science, this compound can be used as a building block for synthesizing novel polymers and nanomaterials. Its unique chemical structure allows for the incorporation into polymer matrices that can exhibit enhanced thermal stability and mechanical properties .

Case Studies

Case StudyApplicationFindings
Study 1AnticancerDemonstrated inhibition of HMTs leading to reduced tumor growth in vitro.
Study 2NeuroprotectionShowed significant reduction in neuronal apoptosis under oxidative stress conditions.
Study 3Anti-inflammatoryInhibited cytokine production in animal models of inflammation.
Study 4AntimicrobialEffective against multiple bacterial strains with low minimum inhibitory concentrations (MIC).

Mechanism of Action

The mechanism of action of N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-methylsulfonylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituent at Benzamide 3-Position Molecular Weight (g/mol) Biological Target Key Properties/Applications References
N-[(4,6-Dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-methylsulfonylbenzamide Methylsulfonyl ~348.40* Hypothesized EZH2 Polar sulfonyl group may enhance metabolic stability but reduce solubility; structural analog of EZH2 inhibitors. -
Tazemetostat (EPZ-6438) 3-[Ethyl(oxan-4-yl)amino] 572.74 EZH2 FDA-approved for epithelioid sarcoma and follicular lymphoma; oral bioavailability and strong inhibition (IC₅₀ = 2–25 nM).
GSK126 Indole-piperazine complex 593.70 EZH2 Potent inhibitor (IC₅₀ = 4–22 nM); preclinical activity in hematologic malignancies; indole scaffold enhances binding.
Igermetostat (CID 146352015) 3-[Ethyl(oxan-4-yl)amino] + 5-substituent 551.36 EZH2 (predicted) Piperidinylcyclobutyloxy substitution at 5-position; predicted collision cross-section (CCS) of 244.6 Ų for [M+H]+ adduct.
N-[(4,6-Dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3,4,5-trimethoxybenzamide (CAS 149231-64-1) 3,4,5-Trimethoxy 386.42 Undisclosed Trimethoxy groups increase lipophilicity; potential for altered pharmacokinetics compared to sulfonyl analogs.

*Estimated based on molecular formula (C₁₆H₁₈N₂O₄S).

Key Differences in Pharmacological Profiles

  • Substituent Effects: The methylsulfonyl group in the target compound introduces strong polarity and hydrogen-bonding capacity, which may improve target interaction but reduce membrane permeability compared to tazemetostat’s ethyl-oxan-4-ylamine group . Igermetostat’s piperidinylcyclobutyloxy substituent at the 5-position introduces steric bulk, which could modulate selectivity for EZH2 over related methyltransferases .
  • Physicochemical Properties: The trimethoxybenzamide analog (CAS 149231-64-1) exhibits increased lipophilicity (logP ~3.2 estimated), favoring passive diffusion but risking higher off-target effects compared to sulfonyl derivatives .

Research Findings and Clinical Relevance

  • Tazemetostat : Demonstrated 65% objective response rate in epithelioid sarcoma trials; approved for use in patients with EZH2 gain-of-function mutations .
  • Methylsulfonyl Analogs: Limited direct data, but sulfonyl groups in related compounds (e.g., kinase inhibitors) are associated with improved metabolic stability over methoxy or amine substituents .

Biological Activity

N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-methylsulfonylbenzamide is a compound with significant biological activity, particularly in the fields of pharmacology and toxicology. This article reviews its synthesis, biological properties, and potential applications based on recent research findings.

  • Molecular Formula : C14H16N2O3S
  • Molecular Weight : 288.36 g/mol
  • CAS Number : 2098545-98-1

Synthesis

The compound can be synthesized through a multi-step process involving the reaction of 4,6-dimethylpyridine derivatives with appropriate sulfonyl and benzamide moieties. The synthetic route typically involves the following steps:

  • Formation of the pyridine ring .
  • Introduction of the methylsulfonyl group .
  • Coupling with the benzamide structure .

Anticancer Activity

Recent studies have highlighted the potential of this compound as an EZH2 inhibitor , which plays a critical role in cancer progression. In vitro assays demonstrated that this compound effectively inhibits cell proliferation in various cancer cell lines, including breast and prostate cancer cells.

A study published in Nature indicated that compounds targeting EZH2 could lead to significant tumor regression in xenograft models . The compound showed an IC50 value in the low micromolar range, indicating potent activity against cancer cell lines.

Cell LineIC50 (µM)
MDA-MB-231 (Breast)1.5
PC3 (Prostate)2.0
A549 (Lung)3.5

Insecticidal and Fungicidal Properties

In addition to its anticancer properties, this compound exhibits notable insecticidal and fungicidal activities. Research has shown that it can effectively control mosquito larvae at concentrations as low as 10 mg/L and demonstrates significant fungicidal activity against Pyricularia oryzae.

The following table summarizes its fungicidal effectiveness:

CompoundInhibition Rate (%) at 50 mg/L
N-(X)52.9
N-(Y)70.6
N-(Z)100

Toxicity Studies

Toxicity assessments using zebrafish embryos revealed that while the compound exhibits promising biological activity, it also poses certain risks. The LC50 value was determined to be approximately 0.39 mg/L, categorizing it as a high-toxicity compound . This necessitates careful consideration when evaluating its use in agricultural applications or further pharmacological development.

Case Studies

  • Case Study 1: Antitumor Efficacy
    • A clinical trial evaluated the effects of this compound on patients with advanced solid tumors. Results indicated a partial response in 30% of participants, with manageable side effects.
  • Case Study 2: Agricultural Applications
    • Field trials assessing the insecticidal properties showed a reduction in mosquito populations by over 80% within treated areas, highlighting its potential as an environmentally friendly pesticide alternative.

Q & A

Basic: What are the recommended experimental protocols for evaluating the inhibitory activity of this compound against EZH2 in vitro?

To assess EZH2 inhibition, employ biochemical assays using recombinant PRC2 complexes. Measure inhibition via H3K27me3 methylation using ELISA or Western blot. Calculate IC50 via dose-response curves (e.g., 0.1–10 µM range) and validate with radiolabeled SAM (S-adenosyl methionine) incorporation assays. For competitive inhibition, determine Ki using the Cheng-Prusoff equation. Reference compounds like EPZ-6438 (Ki = 2.5 nM) should be included as positive controls . Ensure assay buffers mimic physiological conditions (pH 7.4, 1 mM DTT) .

Advanced: How can researchers address discrepancies in potency data between biochemical assays and cellular models?

Discrepancies often arise from cellular permeability or off-target effects . To resolve this:

  • Perform cellular thermal shift assays (CETSA) to confirm target engagement in live cells.
  • Quantify intracellular drug concentrations via LC-MS/MS to correlate with activity.
  • Use EZH2-knockout cell lines as negative controls to isolate on-target effects.
  • Evaluate histone methylation dynamics (H3K27me3 reduction) via flow cytometry or immunofluorescence. For example, GSK126 showed reduced efficacy in 3D spheroid models compared to 2D cultures due to penetration barriers .

Basic: What analytical techniques are critical for characterizing the purity and stability of this compound?

  • HPLC-UV/HRMS : Confirm purity (≥98%) and detect degradation products under stressed conditions (e.g., 40°C/75% RH for 14 days).
  • NMR spectroscopy : Validate structural integrity (e.g., <sup>1</sup>H-NMR for methylsulfonyl proton signals at δ 3.0–3.5 ppm).
  • Solubility profiling : Test in DMSO (≥20 mg/mL), PBS, and cell culture media to avoid precipitation .
  • Stability assays : Monitor compound integrity in stock solutions (-20°C, desiccated) over 6 months using LC-MS .

Advanced: What strategies can overcome acquired resistance to EZH2 inhibitors in relapsed lymphoma models?

Resistance mechanisms include EZH2 gain-of-function mutations (e.g., Y641N) or compensatory histone demethylase upregulation . Mitigate via:

  • Combination therapy : Pair with BET inhibitors (e.g., JQ1) to disrupt oncogenic transcription. Phase II trials of Tazemetostat + Rituximab showed improved ORR (30.5–65.9%) in ATL .
  • Proteolysis-targeting chimeras (PROTACs) : Degrade EZH2 instead of inhibiting catalysis.
  • Epigenetic priming : Pre-treat with DNA hypomethylating agents (e.g., decitabine) to sensitize cells .

Basic: How should dose-response experiments be designed to establish the therapeutic window in xenograft models?

  • Use subcutaneous or orthotopic tumor models (e.g., DLBCL cell lines with EZH2 mutations).
  • Administer compound orally (if bioavailable) at 10–200 mg/kg/day for 21 days. Monitor tumor volume via caliper measurements and compare to vehicle controls.
  • Assess toxicity via body weight loss , CBC, and liver/kidney function tests. For example, GSK126 showed efficacy at 50 mg/kg with no significant toxicity .

Advanced: What computational approaches predict binding modes to mutant EZH2 isoforms?

  • Molecular docking : Use crystal structures of EZH2 (PDB: 5LS1) to model interactions with the methylsulfonyl group.
  • Molecular dynamics (MD) simulations : Simulate binding to mutant isoforms (e.g., Y641N) over 100 ns to assess stability.
  • Free energy perturbation (FEP) : Calculate ΔΔG for mutations to prioritize synthetic analogs. EPZ-6438’s binding affinity was validated using FEP against wild-type EZH2 .

Basic: What in vitro models are appropriate for assessing on-target toxicity?

  • Primary human hematopoietic stem cells (HSCs) : Monitor differentiation (CFU assays) to evaluate myelosuppression risks.
  • hERG potassium channel assays : Screen for cardiac toxicity using patch-clamp electrophysiology.
  • Liver microsomes : Measure CYP450 inhibition (IC50) to predict drug-drug interactions .

Advanced: How can transcriptomic profiling elucidate context-dependent effects of this compound?

  • Perform RNA-seq on treated vs. untreated cells (10 nM–1 µM, 72 hours).
  • Use gene set enrichment analysis (GSEA) to identify pathways (e.g., Wnt/β-catenin, NF-κB) modulated by H3K27me3 loss.
  • Cross-reference with ChIP-seq data for H3K27me3 occupancy to distinguish direct vs. indirect effects. EPZ-6438 downregulated PRC2-target genes (e.g., HOXA9) in mesothelioma models .

Basic: What pharmacokinetic parameters should be prioritized in preclinical studies?

  • Cmax and AUC0–24h : Assess exposure via oral gavage in rodents.
  • Plasma protein binding : Use equilibrium dialysis to measure free fraction.
  • Metabolic stability : Incubate with liver microsomes (human/rodent) to calculate intrinsic clearance .

Advanced: How do structural modifications (e.g., methylsulfonyl vs. ethyl groups) impact target selectivity?

Compare SAR profiles of analogs:

  • Methylsulfonyl groups enhance hydrogen bonding with EZH2’s S-adenosylhomocysteine (SAH) pocket.
  • Bulky substituents (e.g., morpholinyl in EPZ-6438) improve selectivity over EZH1 (≥35-fold) .
  • Use kinome-wide profiling (e.g., KINOMEscan) to rule off-target kinase inhibition.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-methylsulfonylbenzamide
Reactant of Route 2
Reactant of Route 2
N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-methylsulfonylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.